![molecular formula C18H22N6O2S B5675724 2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5675724.png)
2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound , often involves multi-component reactions that enable the efficient assembly of complex molecules. For example, a domino reaction involving 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates has been developed, showcasing the potential strategies for the preparation of sulfonylated imidazo[1,2-a]pyridine derivatives (Cui, Zhu, Li, & Cao, 2018). Such methodologies highlight the functional group tolerance and efficiency in synthesizing complex molecules similar to the target compound.
Molecular Structure Analysis
The molecular structure of compounds within this chemical space has been characterized by various spectroscopic techniques, including X-ray diffraction studies. For instance, the crystal and molecular structure of a sulfonyl-piperidin-4-yl-diphenyl-methanol derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom (Naveen et al., 2015). These studies provide insights into the stereochemistry and atomic arrangement that are crucial for understanding the chemical behavior of the target compound.
Chemical Reactions and Properties
Imidazo[1,2-a]pyridines undergo various chemical reactions, reflecting their chemical properties. For instance, the metal- and base-free synthesis through elemental sulfur-initiated oxidative annulation has been demonstrated for the efficient creation of these compounds from 2-aminopyridines and aldehydes (Tan, Ni, Huang, & Deng, 2018). Such reactions emphasize the versatility and reactivity of imidazo[1,2-a]pyridines, providing a framework for understanding the chemical reactivity of the compound .
properties
IUPAC Name |
2-[[2-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-3-yl]imidazol-1-yl]methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2S/c1-22-13-17(21-14-22)27(25,26)24-9-4-5-15(11-24)18-20-8-10-23(18)12-16-6-2-3-7-19-16/h2-3,6-8,10,13-15H,4-5,9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOCQROOARNDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCC(C2)C3=NC=CN3CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine |
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